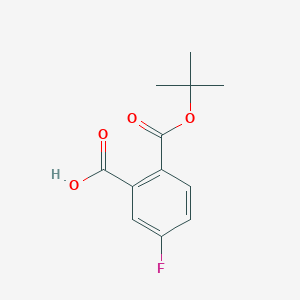
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is to react 5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used to replace the fluorine atom.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection Reactions: The primary product is 5-fluorobenzoic acid after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of fluorinated compounds.
Medicine: It serves as a building block in the development of pharmaceuticals, especially those requiring fluorinated aromatic rings.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid primarily involves the reactivity of the Boc protecting group and the fluorine atom. The Boc group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- 2-(tert-Butoxycarbonyl)-3-fluorobenzoic acid
- 2-(tert-Butoxycarbonyl)-6-fluorobenzoic acid
Uniqueness
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom on the benzoic acid ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to its isomers, the 5-fluoro derivative may exhibit different electronic and steric effects, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C12H13FO4 |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(13)6-9(8)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
CQHXVFZZAQNDCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



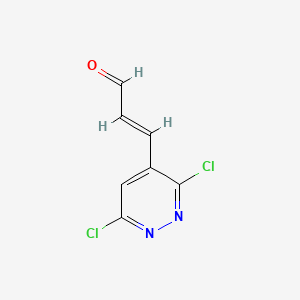
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
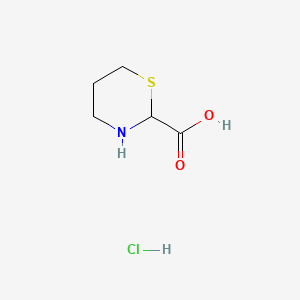
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
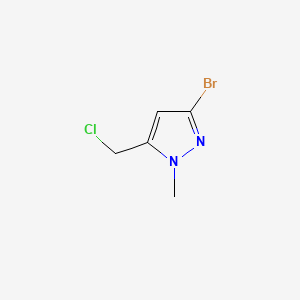
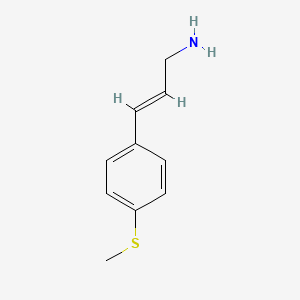
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)

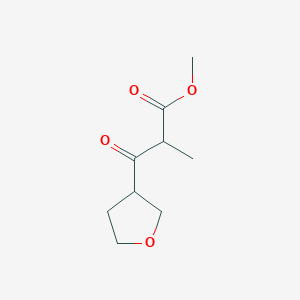
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
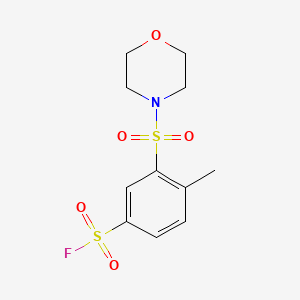
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)

